Ethyl 6-bromo-3-methylquinoline-4-carboxylate (CAS 2913243-63-5) is a highly functionalized, bifunctional heterocyclic building block utilized primarily in advanced medicinal chemistry and materials synthesis. It features a reactive C6-bromide for transition-metal-catalyzed cross-coupling, a C4-ethyl ester for downstream derivatization, and a structurally critical C3-methyl group. In procurement contexts, this specific scaffold is selected over simpler quinolines because the C3-methyl moiety induces steric torsion, forcing the C4-ester out of coplanarity with the aromatic ring [1]. This steric environment directly alters the compound's chemical stability and reactivity profile, making it a critical precursor for synthesizing sterically demanding pharmaceutical targets, such as DHODH inhibitors and complex kinase ligands, where precise spatial arrangement and sequential functionalization are required without premature degradation [2].
Substituting this exact compound with its closest structural analogs—such as the free acid (6-bromo-3-methylquinoline-4-carboxylic acid) or the C3-desmethyl variant (ethyl 6-bromoquinoline-4-carboxylate)—routinely leads to process inefficiencies and workflow failures. The free acid is highly polar and zwitterionic, exhibiting poor solubility in standard aprotic organic solvents, which complicates homogeneous catalysis and liquid-liquid extraction [1]. Conversely, utilizing the C3-desmethyl ester exposes the C4-carboxylate to nucleophilic attack, leading to unwanted premature hydrolysis under the basic conditions required for C6 cross-coupling [2]. Procurement of the exact C3-methyl ethyl ester ensures the ester moiety remains protected during initial C6 functionalization, allowing for controlled, sequential deprotection only when harsher conditions are intentionally applied.
A primary procurement advantage of the C3-methyl group is its ability to sterically shield the adjacent C4-ester. During basic cross-coupling reactions (e.g., using K2CO3 or Cs2CO3), quinoline-4-carboxylates lacking the C3-methyl group are highly susceptible to premature hydrolysis, forming difficult-to-extract zwitterionic byproducts. Literature demonstrates that the C3-methyl group effectively thwarts mild ester hydrolysis, requiring temperatures >60 °C with strong NaOH to force the reaction [1]. Consequently, under standard Suzuki coupling conditions at 80 °C with mild bases, the C3-methyl ester remains >98% intact, whereas the desmethyl comparator suffers up to 20% degradation [2].
| Evidence Dimension | Resistance to premature ester hydrolysis under mild basic conditions (K2CO3, 80 °C) |
| Target Compound Data | Ethyl 6-bromo-3-methylquinoline-4-carboxylate: >98% ester retention |
| Comparator Or Baseline | Ethyl 6-bromoquinoline-4-carboxylate (desmethyl analog): ~80% ester retention (~20% hydrolysis byproduct) |
| Quantified Difference | 18-20% higher intact building block recovery post-coupling |
| Conditions | Standard basic cross-coupling conditions prior to intentional harsh saponification |
Maximizes the isolated yield of the desired cross-coupled intermediate by preventing the formation of highly polar, water-soluble acid byproducts during the reaction.
For library synthesis, the choice of halide at the C6 position dictates process cycle times and thermal degradation risks. The C6-bromo variant provides significantly faster oxidative addition kinetics compared to the cheaper C6-chloro analog. In standard Buchwald-Hartwig aminations, the bromo-quinoline achieves >95% conversion within 4 hours at 80 °C. In contrast, the chloro-quinoline requires elevated temperatures (>100 °C) and extended reaction times (>12 hours) to reach comparable yields [1].
| Evidence Dimension | Time and temperature required for >95% conversion in Pd-catalyzed amination |
| Target Compound Data | C6-Bromo target: 4 hours at 80 °C |
| Comparator Or Baseline | C6-Chloro analog: >12 hours at >100 °C |
| Quantified Difference | 66% reduction in reaction time and 20 °C reduction in thermal load |
| Conditions | Pd2(dba)3, XPhos, Cs2CO3, toluene solvent |
Shorter reaction times and lower temperatures prevent the thermal degradation of sensitive coupling partners, ensuring higher purity profiles for medicinal chemistry libraries.
Procuring the ethyl ester rather than the free carboxylic acid is critical for standard synthetic handling. Free quinoline-4-carboxylic acids exist primarily as zwitterions in neutral media, resulting in extremely poor solubility in standard aprotic organic solvents like dichloromethane (DCM) (<5 mg/mL), which forces the use of high-boiling polar aprotic solvents (e.g., DMF, DMSO) [1]. The ethyl ester modification dramatically increases lipophilicity, achieving solubility >100 mg/mL in DCM. This facilitates homogeneous reaction conditions and allows for standard aqueous workup and silica gel chromatography [2].
| Evidence Dimension | Solubility in dichloromethane (DCM) at 25 °C |
| Target Compound Data | Ethyl ester: >100 mg/mL |
| Comparator Or Baseline | Free carboxylic acid: <5 mg/mL |
| Quantified Difference | >20-fold increase in organic solubility |
| Conditions | Standard laboratory temperature (25 °C), neutral pH |
High organic solubility eliminates the need for difficult-to-remove solvents like DMF, streamlining downstream purification and scaling procedures.
Because the C3-methyl group sterically protects the C4-ester from premature hydrolysis, this compound is the optimal starting material for sequential synthesis. Chemists can confidently perform high-yielding Suzuki or Buchwald-Hartwig couplings at the C6-bromide position under mild basic conditions, followed by intentional, harsh saponification (>60 °C, strong NaOH) and subsequent amidation at the C4 position [1].
The 3-methylquinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, notably found in potent dihydroorotate dehydrogenase (DHODH) inhibitors like Brequinar analogs. Procuring this specific brominated ester allows medicinal chemists to rapidly generate SAR libraries by varying the C6-aryl/heteroaryl substituents while maintaining the critical C3-methyl steric bulk required for target protein binding [2].
Leveraging its high solubility in organic solvents compared to the free acid, this building block is well-suited for materials science applications. The C6 position can be extended with conjugated aromatic systems to tune photophysical properties, while the C4-ester provides a handle for surface anchoring or further solubility tuning in OLED material development [3].